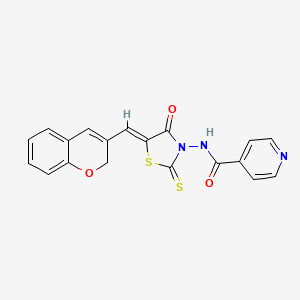

(Z)-N-(5-((2H-chromen-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)isonicotinamide

説明

特性

IUPAC Name |

N-[(5Z)-5-(2H-chromen-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O3S2/c23-17(13-5-7-20-8-6-13)21-22-18(24)16(27-19(22)26)10-12-9-14-3-1-2-4-15(14)25-11-12/h1-10H,11H2,(H,21,23)/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBCNQIOLVJJAG-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-N-(5-((2H-chromen-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)isonicotinamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound is characterized by a thiazolidinone core structure, which is known for its diverse biological activities. The synthesis typically involves the condensation of isonicotinamide with a thioxothiazolidin derivative, resulting in a compound that exhibits significant pharmacological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria and fungi.

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 16 | 32 |

| Escherichia coli | 32 | 64 |

| Candida albicans | 8 | 16 |

These results indicate that the compound has the potential to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi, making it a candidate for further development as an antimicrobial agent .

2. Anticancer Potential

The anticancer activity of thiazolidinone derivatives has been extensively studied. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including DNA intercalation and inhibition of topoisomerase enzymes.

In vitro studies have shown that this compound can significantly reduce cell viability in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were reported to be approximately 10 µM and 15 µM, respectively .

The mechanisms underlying the biological activities of this compound are multifaceted:

1. DNA Binding

Studies suggest that the compound can bind to DNA, potentially leading to disruptions in replication and transcription processes. This interaction is believed to contribute to its anticancer effects by triggering apoptotic pathways in malignant cells .

2. Reactive Oxygen Species (ROS) Generation

The compound may induce oxidative stress in microbial cells, leading to increased ROS levels. This mechanism is crucial for its antimicrobial activity, as elevated ROS can damage cellular components, ultimately resulting in cell death .

Case Studies

Several case studies have explored the efficacy of thiazolidinone derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various thiazolidinone compounds against resistant strains of bacteria. The results highlighted that certain derivatives had enhanced activity compared to traditional antibiotics, suggesting their potential use in treating drug-resistant infections .

- Cancer Cell Line Studies : In another study focusing on cancer cell lines, compounds similar to this compound were shown to inhibit tumor growth in vivo, providing preliminary evidence for their therapeutic potential .

科学的研究の応用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidine derivatives, including those similar to (Z)-N-(5-((2H-chromen-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)isonicotinamide. In a comprehensive evaluation, various derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated antibacterial activity exceeding that of standard antibiotics like ampicillin and streptomycin by 10–50 times, with minimal inhibitory concentrations (MICs) as low as 0.004 mg/mL against sensitive strains such as Enterobacter cloacae .

Table 1: Antimicrobial Efficacy of Thiazolidine Derivatives

| Compound | MIC (mg/mL) | Most Sensitive Bacteria | Most Resistant Bacteria |

|---|---|---|---|

| Compound 8 | 0.004–0.03 | Enterobacter cloacae | E. coli |

| Compound 15 | 0.004–0.06 | Trichoderma viride | Aspergillus fumigatus |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Thiazolidine derivatives have shown promise in inhibiting tumor growth and enhancing the effectiveness of existing cancer treatments. Specifically, studies indicate that these compounds can act as indoleamine 2,3-dioxygenase inhibitors, which may enhance anti-cancer therapies by mitigating tumor-specific immunosuppression .

Case Study: Indoleamine Inhibition

A study involving the administration of thiazolidine derivatives alongside traditional chemotherapy demonstrated improved outcomes in tumor-bearing models. The combination therapy led to significant reductions in tumor size compared to controls, suggesting that this compound could serve as an adjunctive treatment in oncology .

Mechanistic Insights and Molecular Docking Studies

Molecular docking studies have provided insights into the mechanism of action of thiazolidine derivatives. These studies suggest that the compounds interact with specific biological targets involved in bacterial resistance and cancer cell proliferation. For example, docking simulations indicated a strong binding affinity to bacterial enzymes, which could explain their enhanced antimicrobial efficacy .

Potential for Further Development

Given the promising results from preliminary studies, there is significant potential for further development of this compound as a lead compound in drug discovery programs aimed at treating infections and cancer.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Antibacterial | High efficacy against Gram-positive/negative bacteria |

| Antifungal | Effective against various fungal strains |

| Anticancer | Inhibits tumor growth; enhances chemotherapy efficacy |

類似化合物との比較

Comparison with Similar Compounds

Thiazolidinone derivatives are extensively studied for their diverse biological activities. Below, the target compound is compared with structurally and functionally related analogs (Table 1).

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Key Comparison Points

Structural Variations and Bioactivity: The chromene group in the target compound (vs. Isonicotinamide (pyridine-4-carboxamide) at position 3 enhances water solubility compared to benzamide or nicotinamide derivatives, which could improve pharmacokinetics .

Synthetic Routes: The target compound and analogs are synthesized via Knoevenagel condensation between 4-oxo-2-thioxothiazolidin-3-yl precursors and aldehydes (e.g., 2H-chromene-3-carbaldehyde) under basic or catalytic conditions . In contrast, indole- and quinazolinone-containing derivatives require additional steps, such as coupling with sulfanyl acetamide groups or ZnCl₂-catalyzed cyclization .

Biological Implications :

- Compounds with arylidene substituents (e.g., 6a–o) exhibit mild anti-proliferative activity, suggesting that the chromene analog may show enhanced efficacy due to improved aromatic stacking .

- The 2-thioxo group in all analogs confers metal-chelating properties, which could modulate enzyme inhibition (e.g., HDACs or topoisomerases) .

Research Findings and Limitations

- Gaps in Data : Direct biological or crystallographic data for the target compound are absent in the provided evidence. Predictions are based on structural parallels to tested analogs.

- Opportunities for Study : Comparative studies on chromene vs. indole/methoxy substituents could clarify structure-activity relationships. Additionally, SHELX-based crystallography would confirm the Z-configuration and intermolecular interactions .

Q & A

Q. Q1: What synthetic methodologies are commonly employed to prepare (Z)-N-(5-((2H-chromen-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)isonicotinamide analogs?

The synthesis typically involves a Knoevenagel condensation between a thiazolidinedione core and substituted aromatic aldehydes. For example, in related compounds, 5-arylidene-4-oxo-2-thioxothiazolidine derivatives are synthesized by reacting 5-(hydroxy/methoxy-substituted benzylidene)thiazolidinedione with chloroacetylated intermediates in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate). The reaction is monitored by TLC for completion, followed by precipitation in water to isolate the product .

Q. Key Steps :

Condensation of thiazolidinedione with aldehydes.

Alkylation/functionalization of intermediates using chloroacetyl derivatives.

Purification via recrystallization or column chromatography.

Q. Q2: How are spectroscopic techniques (IR, NMR) utilized to confirm the structure of this compound?

- IR Spectroscopy : Identifies functional groups such as C=O (1670–1750 cm⁻¹), C=S (1150–1250 cm⁻¹), and aromatic C-H stretches (3000–3100 cm⁻¹) .

- ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.5 ppm) and methylene/methine protons (δ 5.0–6.5 ppm) confirm substituent positioning. For example, the Z-configuration of the exocyclic double bond is validated by coupling constants (J = 10–12 Hz) and NOESY correlations .

Q. Table 1: Representative Spectral Data

| Functional Group | IR Range (cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|

| Thioxothiazolidinone | 1670–1750 (C=O) | 3.5–4.5 (CH₂, thiazole) |

| Chromenyl methylene | 1600–1650 (C=C) | 6.2–6.8 (=CH, Z-config) |

| Isonicotinamide | 3200–3300 (N-H) | 8.5–8.7 (pyridine H) |

Advanced Mechanistic and Computational Studies

Q. Q3: How can computational methods (DFT, molecular docking) elucidate the electronic properties and bioactivity of this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO), charge distribution, and polarizability. For example, electron-withdrawing groups on the chromenyl ring lower LUMO energy, enhancing electrophilic reactivity .

- Molecular Docking : Dock into target proteins (e.g., PPAR-γ for hypoglycemic activity or bacterial enzymes for antimicrobial effects) using AutoDock Vina. Binding affinities (ΔG) and hydrogen-bonding interactions (e.g., with Arg288 or Tyr473 residues) predict biological efficacy .

Q. Q4: What strategies resolve contradictions between experimental and computational data (e.g., spectral vs. DFT-predicted absorption)?

- Calibration : Compare experimental UV-Vis λmax with TD-DFT predictions. Adjust solvent models (e.g., PCM for DMSO) to account for solvatochromic shifts .

- Validation : Cross-check NMR chemical shifts with GIAO calculations. Discrepancies >0.5 ppm may indicate conformational flexibility or crystal-packing effects .

Biological Evaluation and Structure-Activity Relationships (SAR)

Q. Q5: What in vitro assays are used to assess the hypoglycemic potential of this compound?

- PPAR-γ Transactivation Assay : Measure ligand-induced PPAR-γ activation in HEK293 cells using luciferase reporters. EC₅₀ values <10 μM indicate potent agonists .

- α-Glucosidase Inhibition : Monitor p-nitrophenyl-α-D-glucopyranoside hydrolysis at 405 nm. IC₅₀ values correlate with antidiabetic activity .

Q. Q6: How do substituents on the chromenyl or isonicotinamide moieties influence antimicrobial activity?

- Electron-Withdrawing Groups (NO₂, Cl) : Enhance activity against Gram-positive bacteria (e.g., S. aureus MIC = 8–16 μg/mL) by increasing electrophilicity and membrane disruption .

- Hydrophobic Substituents (e.g., cyclohexyl) : Improve penetration into fungal biofilms (e.g., C. albicans), reducing IC₅₀ by 40% compared to unsubstituted analogs .

Q. Table 2: SAR Trends in Antimicrobial Activity

| Substituent Position | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| Chromenyl-3-OCH₃ | MIC = 32 μg/mL | MIC = 16 μg/mL |

| Isonicotinamide-NH₂ | MIC = 64 μg/mL | MIC = 32 μg/mL |

Data Analysis and Reproducibility

Q. Q7: How should researchers address batch-to-batch variability in synthesis yields (e.g., 50–70%)?

Q. Q8: What statistical methods validate biological assay reproducibility?

- ANOVA : Compare triplicate measurements to assess intra-assay variability (p < 0.05).

- Bland-Altman Plots : Detect systematic errors in dose-response curves (e.g., IC₅₀ ± 10% CV) .

Advanced Analytical Challenges

Q. Q9: How can researchers differentiate Z/E isomers in this compound using advanced NMR techniques?

Q. Q10: What are the limitations of XRD in characterizing this compound’s polymorphs?

- Crystal Quality : Poorly diffracting crystals (R-factor >10%) require synchrotron radiation for resolution.

- Polymorph Stability : Hydrate vs. anhydrate forms show distinct DSC endotherms (ΔH = 50–80 J/g) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。